N-Acetylbenzidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolism of Benzidine

Benzidine is a known human carcinogen, particularly associated with bladder cancer. Research has focused on understanding how the body metabolizes benzidine to understand its carcinogenic potential. Studies have shown that N-acetylation is a major pathway for benzidine metabolism in both humans and animals. Enzymes known as N-acetyltransferases (NATs), specifically NAT1 and NAT2, are responsible for converting benzidine to N-acetylbenzidine [, ].

Formation and Significance of N-Acetylbenzidine

N-Acetylbenzidine is a short-lived intermediate in the metabolic pathway of benzidine. It can further undergo N-acetylation to form N,N'-diacetylbenzidine or be metabolized through other pathways. Research suggests that the extent of N-acetylbenzidine formation may influence benzidine-induced carcinogenesis []. Studies have explored the factors affecting N-acetylbenzidine formation, including the activity of NAT enzymes and genetic variations in individuals [, ].

N-Acetylbenzidine is an organic compound with the chemical formula C₁₄H₁₄N₂O. It is a derivative of benzidine, characterized by the presence of an acetyl group attached to one of the amine groups. This compound appears as a white to slightly reddish crystalline powder and is slightly soluble in water, diethyl ether, and dimethyl sulfoxide, but soluble in ethanol . N-Acetylbenzidine is known for its potential carcinogenic properties and has been studied extensively due to its role in forming DNA adducts that may initiate cancerous transformations .

- Formation of reactive intermediates: ABZ can be further metabolized to form reactive intermediates that can damage DNA, leading to mutations and potentially cancer [, ].

- Modification of protein function: ABZ may interact with and modify proteins, potentially affecting cellular processes and contributing to carcinogenesis.

N-Acetylbenzidine exhibits significant biological activity related to its potential as a carcinogen. Studies have shown that it can form covalent bonds with DNA, leading to the creation of carcinogen:DNA adducts. These adducts are believed to initiate cancer development, particularly bladder cancer in animal models . The compound's metabolic pathways also suggest that it may act as a precursor to more reactive species that contribute to its carcinogenic effects .

The synthesis of N-Acetylbenzidine typically involves the acetylation of benzidine. This can be accomplished through the following general reaction:

- Starting Material: Benzidine (C₁₂H₁₁N₂).

- Reagent: Acetic anhydride or acetyl chloride.

- Reaction Conditions: The reaction is usually conducted under controlled conditions (temperature and time) to ensure complete acetylation without further side reactions.

This method allows for high yields of N-Acetylbenzidine while minimizing byproducts.

N-Acetylbenzidine has several applications, primarily in research settings. Its most notable use is in studies related to carcinogenesis and toxicology, where it serves as a model compound for understanding the mechanisms of DNA damage and repair. Additionally, it has been investigated for its potential use in dye manufacturing due to its structural similarities with other azo dyes .

Interaction studies involving N-Acetylbenzidine focus on its binding affinity with DNA and other biological macromolecules. Research indicates that N-acetoxy derivatives formed from N-acetylbenzidine can react directly with DNA, leading to mutagenic changes. These interactions are critical for understanding how this compound contributes to carcinogenesis through the formation of stable DNA adducts . Furthermore, studies have shown that various antioxidants can inhibit the oxidative transformation of N-acetylbenzidine, suggesting potential avenues for mitigating its toxic effects .

N-Acetylbenzidine shares structural similarities with several other compounds known for their biological activity and potential toxicity. Here are some comparisons:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| Benzidine | C₁₂H₁₁N₂ | Parent compound; known carcinogen; forms similar DNA adducts. |

| 4-Amino-2-nitrotoluene | C₇H₈N₂O₂ | Used in dye production; exhibits mutagenic properties. |

| 4,4'-Diaminobiphenyl | C₁₂H₁₄N₂ | Similar structure; used in dye synthesis; potential carcinogen. |

| 3,3'-Dimethylbenzidine | C₁₄H₁₈N₂ | Known for similar toxicity profiles; used in dye formulations. |

Uniqueness of N-Acetylbenzidine

What sets N-acetylbenzidine apart from these similar compounds is its specific metabolic pathway leading to unique DNA adduct formation that is not observed with all related compounds. Its ability to form stable adducts under physiological conditions enhances its relevance in cancer research compared to others like benzidine or 4-amino-2-nitrotoluene.

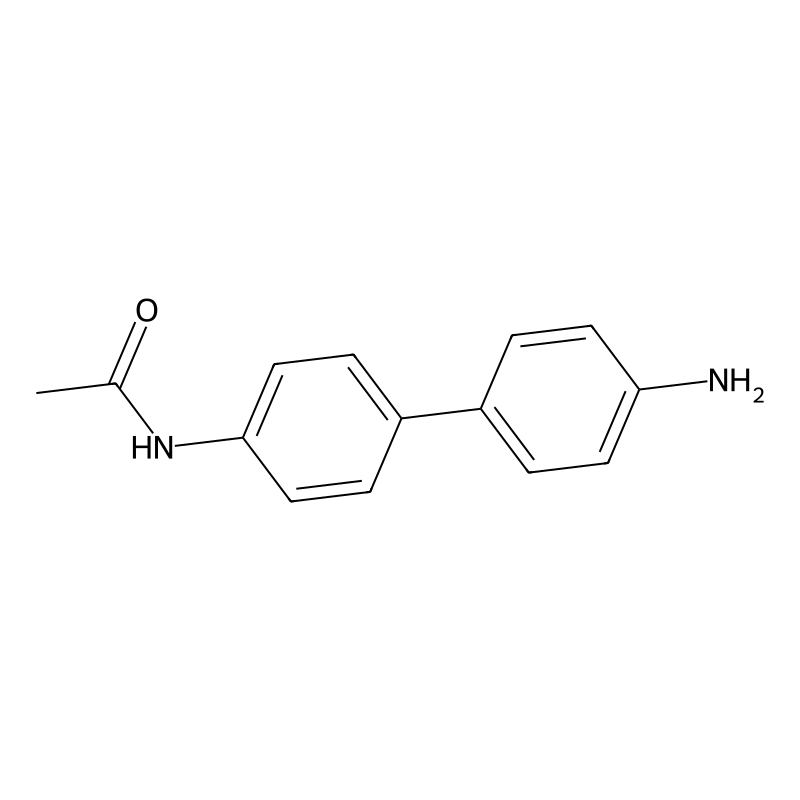

N-Acetylbenzidine is an organic compound characterized by its biphenyl structure with specific functional group modifications [1]. The molecular formula of N-Acetylbenzidine is C₁₄H₁₄N₂O, indicating the presence of fourteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[4-(4-aminophenyl)phenyl]acetamide [1] [2].

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N [1] [2] [3]. The International Chemical Identifier for N-Acetylbenzidine is InChI=1S/C14H14N2O/c1-10(17)16-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,15H2,1H3,(H,16,17) [1] [2]. The corresponding International Chemical Identifier Key is DZQXBXZZSKPMDV-UHFFFAOYSA-N [1] [2].

The compound is registered under Chemical Abstracts Service number 3366-61-8 [1] [4] [9]. N-Acetylbenzidine represents a monoacetylated derivative of benzidine, where one of the amino groups has been modified with an acetyl functional group [1] . This structural modification significantly influences the physicochemical properties and reactivity patterns of the parent benzidine molecule .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O [1] |

| International Union of Pure and Applied Chemistry Name | N-[4-(4-aminophenyl)phenyl]acetamide [1] |

| Chemical Abstracts Service Number | 3366-61-8 [1] |

| Molecular Weight | 226.27 g/mol [1] |

| Simplified Molecular Input Line Entry System | CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N [1] |

| International Chemical Identifier | InChI=1S/C14H14N2O/c1-10(17)16-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,15H2,1H3,(H,16,17) [1] |

| International Chemical Identifier Key | DZQXBXZZSKPMDV-UHFFFAOYSA-N [1] |

Physical Characteristics

Melting and Boiling Points

N-Acetylbenzidine exhibits a melting point of 199°C under standard atmospheric conditions [4] [9] [10]. This relatively high melting point reflects the strong intermolecular forces present in the crystalline solid state, particularly hydrogen bonding interactions involving the acetamide and amine functional groups [9] [10]. The compound typically appears as a white to slightly reddish crystalline powder at room temperature .

The boiling point of N-Acetylbenzidine has been estimated at 367.89°C, though this value represents a computational approximation rather than an experimentally determined measurement [9] [10]. The substantial difference between the melting and boiling points indicates a relatively stable liquid phase range of approximately 168.89°C [9] [10]. These thermal properties are consistent with the biphenyl backbone structure and the presence of polar functional groups that contribute to intermolecular attractions [9] [10].

Density and Refractive Index Parameters

The density of N-Acetylbenzidine has been estimated at 1.0852 g/cm³ at standard temperature and pressure conditions [9] [10]. This density value is slightly higher than that of water, reflecting the aromatic character and molecular packing efficiency of the compound [9] [10]. The relatively moderate density is consistent with organic compounds containing aromatic rings and polar functional groups [9] [10].

The refractive index of N-Acetylbenzidine is estimated to be 1.6419 [9] [10]. This optical property indicates the compound's ability to bend light as it passes through the material [9] [10]. The refractive index value is characteristic of aromatic organic compounds and reflects the extended conjugation present in the biphenyl system [9] [10]. These optical properties are relevant for analytical identification and characterization purposes [9] [10].

Solubility Profile

N-Acetylbenzidine demonstrates variable solubility characteristics depending on the solvent system employed [11]. The compound exhibits slight solubility in water, which can be attributed to the polar acetamide functional group that can participate in hydrogen bonding with water molecules [11]. Despite this polar group, the overall hydrophobic character of the biphenyl system limits aqueous solubility [11].

In ethanol, N-Acetylbenzidine shows enhanced solubility compared to water [11]. This improved dissolution in alcoholic solvents results from the ability of ethanol to interact with both the polar acetamide group and the aromatic regions of the molecule through hydrogen bonding and π-π interactions [11]. The compound also demonstrates slight solubility in diethyl ether and dimethyl sulfoxide [11]. These solubility patterns are typical for moderately polar organic compounds with both hydrophilic and lipophilic structural features [11].

| Solvent | Solubility Classification | Reference |

|---|---|---|

| Water | Slightly soluble [11] | International Agency for Research on Cancer Publications |

| Ethanol | Soluble [11] | International Agency for Research on Cancer Publications |

| Diethyl ether | Slightly soluble [11] | International Agency for Research on Cancer Publications |

| Dimethyl sulfoxide | Slightly soluble [11] | International Agency for Research on Cancer Publications |

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides valuable structural information for N-Acetylbenzidine [17] [18]. The compound's spectroscopic profile reflects the presence of distinct functional groups and aromatic systems [17] [18]. Proton nuclear magnetic resonance analysis reveals characteristic signals for the acetyl methyl group, typically appearing in the aliphatic region around 2.0-2.1 parts per million [19].

The aromatic protons of the biphenyl system generate multiple signals in the aromatic region between 6.5-8.5 parts per million [17] [18]. The acetamide nitrogen-hydrogen proton appears as a broad signal, often in the range of 8.0-8.5 parts per million, reflecting hydrogen bonding interactions [17] [18]. The primary amine protons on the unsubstituted phenyl ring typically appear as a broad singlet around 6.0-7.0 parts per million [17] [18].

Mass spectrometry of N-Acetylbenzidine reveals characteristic fragmentation patterns [22] [23]. The molecular ion peak appears at mass-to-charge ratio 226, corresponding to the molecular weight [23]. Common fragmentation involves loss of the acetyl group, generating fragments at mass-to-charge ratio 184 [22] [23]. Additional fragmentation can occur through cleavage of the biphenyl bond, producing characteristic amine-containing fragments [22] [23].

Ultraviolet-visible spectroscopy of N-Acetylbenzidine shows absorption features characteristic of aromatic amine systems [20] [21]. The compound exhibits absorption in the near-ultraviolet region, with significant absorption typically observed between 250-320 nanometers [21]. The extended conjugation of the biphenyl system contributes to these spectroscopic properties [21]. The presence of electron-donating amino groups and the electron-withdrawing acetamide group creates a push-pull electronic system that influences the absorption characteristics [21].

Chemical Reactivity Mechanisms

N-Acetylbenzidine exhibits diverse chemical reactivity patterns reflecting its multifunctional structure [25] [31]. The compound undergoes oxidative metabolism through cytochrome P450 enzyme systems [31]. Specifically, cytochrome P4501A1 and P4501A2 enzymes catalyze the oxidation of N-Acetylbenzidine to form N-hydroxy-N-acetylbenzidine and N'-hydroxy-N-acetylbenzidine metabolites [31]. These oxidative transformations represent critical metabolic pathways for this aromatic amine [31].

The reactivity of N-Acetylbenzidine with hypochlorous acid represents another important chemical transformation [23]. Under oxidative conditions, hypochlorous acid activates N-Acetylbenzidine through a radical mechanism [23]. This activation process involves approximately two moles of hypochlorous acid per mole of N-Acetylbenzidine [23]. The reaction proceeds through radical intermediates and can be inhibited by radical scavengers such as taurine, glutathione, and ascorbic acid [23].

N-Acetylbenzidine demonstrates nucleophilic reactivity characteristics due to the electron-rich aromatic amine system [30] [33]. The compound can participate in nucleophilic aromatic substitution reactions under appropriate conditions [30] [33]. The presence of the acetamide group modifies the electron density distribution compared to the parent benzidine, influencing reactivity patterns [33]. The unsubstituted amino group maintains nucleophilic character and can participate in various substitution and addition reactions [30] [33].

The compound also exhibits the ability to form deoxyribonucleic acid adducts under specific oxidative conditions [23]. When activated by hypochlorous acid in the presence of 2'-deoxyguanosine 3'-monophosphate, N-Acetylbenzidine forms stable adducts identified as N'-(3'-monophospho-deoxyguanosin-8-yl)-N-acetylbenzidine [23]. These adducts demonstrate considerable thermal stability, with more than 80% remaining intact after heating at 70°C for extended periods [23].

Structure-Activity Relationships

The structure-activity relationships of N-Acetylbenzidine reflect the influence of specific structural features on its chemical and biological properties [26] [28] [29]. The monoacetylation pattern significantly modifies the properties compared to the parent benzidine compound [31]. The acetyl group introduction creates an asymmetric molecule with distinct electronic and steric characteristics affecting reactivity and molecular interactions [31].

The biphenyl backbone provides a rigid aromatic framework that influences molecular conformation and intermolecular interactions [26] [29]. The para-substitution pattern of the amino and acetamide groups creates an extended conjugated system that affects electronic properties [26] [29]. This structural arrangement facilitates electron delocalization across the biphenyl system [26] [29].

The hydrogen bonding capabilities of N-Acetylbenzidine significantly influence its structure-activity relationships [38] [41]. The acetamide nitrogen-hydrogen group serves as a hydrogen bond donor, while the carbonyl oxygen functions as a hydrogen bond acceptor [38] [41]. The primary amine group on the unsubstituted phenyl ring provides additional hydrogen bonding sites [38] [41]. These interactions affect solubility, crystalline packing, and molecular recognition processes [38] [41].

The predicted acid dissociation constant value of 15.01 ± 0.70 indicates the compound's basic character [9] [34]. This relatively high acid dissociation constant value reflects the electron-donating nature of the aromatic amine groups [34] [36]. The acetamide modification reduces the basicity compared to benzidine by withdrawing electron density from the nitrogen atoms [34] [36]. The partition coefficient value of 1.7 suggests moderate lipophilicity, reflecting the balance between the hydrophobic biphenyl system and the polar functional groups [37] [40].

| Molecular Descriptor | Value | Significance |

|---|---|---|

| Predicted acid dissociation constant | 15.01 ± 0.70 [9] | Indicates basic character |

| XLogP3 | 1.7 [1] | Moderate lipophilicity |

| Hydrogen Bond Donor Count | 2 [1] | Acetamide and amine nitrogen-hydrogen groups |

| Hydrogen Bond Acceptor Count | 2 [1] | Carbonyl oxygen and amine nitrogen |

| Rotatable Bond Count | 2 [1] | Limited conformational flexibility |